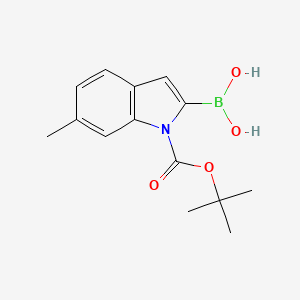

1-BOC-6-methylindole-2-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO4/c1-9-5-6-10-8-12(15(18)19)16(11(10)7-9)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHBTAWDTXMJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393431 | |

| Record name | 1-BOC-6-methylindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-51-3 | |

| Record name | 1-BOC-6-methylindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1H-indole-2-boronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-BOC-6-methylindole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Organic Synthesis

1-BOC-6-methylindole-2-boronic acid (CAS No. 850568-51-3) has emerged as a pivotal reagent in the field of medicinal chemistry and materials science.[1][2][3] As a bifunctional molecule, it combines the privileged indole scaffold, a core component in numerous biologically active compounds, with the versatile boronic acid handle, enabling participation in a wide array of carbon-carbon bond-forming reactions.[4][] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[6][7]

The indole moiety is a key structural feature in many natural products and pharmaceuticals, including serotonin, melatonin, and the anti-cancer drug vincristine. The ability to functionalize the indole core at specific positions is therefore of paramount importance in drug discovery.[4][8] The boronic acid at the 2-position of the indole ring makes this compound an ideal substrate for introducing aryl, heteroaryl, or vinyl groups, thereby allowing for the rapid generation of diverse molecular libraries for biological screening.

The presence of the tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen is a critical design feature.[9] It serves to enhance the compound's stability, prevent unwanted side reactions at the nitrogen atom, and improve its solubility in common organic solvents, facilitating its use in complex synthetic pathways.[9]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 850568-51-3 | [1][2][3][10] |

| Molecular Formula | C₁₄H₁₈BNO₄ | [1][9] |

| Molecular Weight | 275.11 g/mol | [1][9] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 85-90 °C (for the related N-Boc-indole-2-boronic acid) | |

| Storage Conditions | Store at 0-8°C, often under an inert atmosphere | [9] |

Synthesis of this compound

The synthesis of indole-2-boronic acids typically involves a directed ortho-metalation strategy followed by quenching with a boron electrophile. The BOC group is crucial here, as it acts as a powerful directing group for deprotonation at the C2 position. Below is a representative, field-proven protocol for the synthesis of the title compound, adapted from general procedures for similar substrates.

Causality Behind Experimental Choices

-

Starting Material: 1-BOC-6-methylindole is chosen as the precursor. The BOC group is installed first to protect the acidic N-H proton and to direct the subsequent lithiation.

-

Lithiation Reagent: tert-Butyllithium (t-BuLi) is a strong, sterically hindered base, ideal for selective deprotonation at the C2 position, which is acidified by the adjacent N-BOC group. Using a less hindered base like n-BuLi could lead to competitive deprotonation at other sites.

-

Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is used as the solvent due to its ability to solvate the organolithium intermediate and its low freezing point. The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the solvent.

-

Boron Source: Triisopropyl borate [B(OiPr)₃] is used as the electrophile. Its bulky isopropoxy groups help to prevent the formation of over-borylated byproducts. It reacts with the lithiated indole to form a boronate ester intermediate.

-

Workup: The reaction is quenched with an aqueous acid (e.g., HCl). This protonates the boronate ester, leading to hydrolysis and formation of the final boronic acid product. The pH adjustment is critical for ensuring the product is in its neutral form for efficient extraction.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-BOC-6-methylindole (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium (1.7 M in pentane, 1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated intermediate may be accompanied by a color change.

-

Borylation: Add triisopropyl borate (1.5 eq) dropwise to the solution at -78 °C.

-

Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight.

-

Quenching and Hydrolysis: Carefully quench the reaction by slowly adding 1 M aqueous HCl (approx. 5 volumes relative to THF) while cooling in an ice bath. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[6] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, particularly for biaryl synthesis.[11]

Reaction Mechanism and Rationale

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[4][6] The key steps are oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide. This is the crucial step where the indole moiety is introduced. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for forming a more nucleophilic boronate species, which facilitates the transfer.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be required for challenging substrates.

| Component | Role | Typical Examples |

| Boronic Acid | Nucleophilic Partner | This compound (1.2-1.5 eq) |

| Aryl Halide | Electrophilic Partner | Aryl/Heteroaryl Bromide or Iodide (1.0 eq) |

| Pd Catalyst | Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%) |

| Base | Activator | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq) |

| Solvent | Reaction Medium | Dioxane/H₂O, Toluene/H₂O, DME |

Step-by-Step Methodology

-

Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the mixture.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the desired 2-aryl-6-methylindole product.

Conclusion and Outlook

This compound is a highly valuable and versatile building block for organic synthesis. Its stability, conferred by the BOC protecting group, and the reactivity of the boronic acid moiety make it an indispensable tool for constructing complex indole-containing molecules. The reliable and high-yielding nature of the Suzuki-Miyaura cross-coupling reaction allows for the late-stage functionalization of molecules, a strategy widely employed in the development of new pharmaceuticals and functional materials.[12] As the demand for novel heterocyclic compounds continues to grow, the importance and application of reagents like this compound will undoubtedly expand.

References

- Štefane, B., & Požgan, F. (2019).

- Bellina, F., & Rossi, R. (2006). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 71(14), 5046-5055. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 49(32), 5559-5563. [Link]

- Saha, A., & Ranu, B. C. (2011). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 123(5), 665-671. [Link]

- Sharma, P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19(32), 7004-7009. [Link]

- PubChem. (n.d.). (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid. National Center for Biotechnology Information.

- Molbase. (n.d.). N-Boc-indole-2-boronic acid. Molbase.

- PubChem. (n.d.). 6-Methyl-1H-indole-2-boronic acid, N-BOC protected. National Center for Biotechnology Information.

- Berion, F., et al. (2020).

- Penna, F. I. R., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(10), 1019. [Link]

- ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

- Kaczmarek, M. T. (2013). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Current Organic Chemistry, 17(8), 836-855. [Link]

- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

Sources

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 6-Methyl-1H-indole-2-boronic acid, N-BOC protected | C14H18BNO4 | CID 3537674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound CAS#: 850568-51-3 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

1-BOC-6-methylindole-2-boronic acid chemical properties

An In-depth Technical Guide to 1-BOC-6-methylindole-2-boronic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 850568-51-3), a key heterocyclic building block in modern organic synthesis. We will explore its core physicochemical properties, discuss established synthetic and purification methodologies, and delve into its primary application as a versatile coupling partner in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates to construct complex molecular architectures.

Introduction: The Strategic Value of Indole Boronic Acids

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The ability to functionalize specific positions of this heterocycle is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. Boronic acids and their derivatives have emerged as indispensable tools in this endeavor, primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions.[1][2]

This compound is a specialized reagent that offers several strategic advantages. The tert-butoxycarbonyl (BOC) group serves as a robust protecting group for the indole nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions. The methyl group at the 6-position provides a point of substitution for tuning electronic and steric properties, while the boronic acid moiety at the 2-position is primed for versatile synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][3] This reaction allows for the efficient construction of biaryl and heteroaryl-aryl linkages, which are common motifs in drug candidates.[4][5][6]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for designing experiments, ensuring safe handling, and predicting its behavior in various reaction systems.

| Property | Value | Source(s) |

| CAS Number | 850568-51-3 | [7][8] |

| Molecular Formula | C₁₄H₁₈BNO₄ | [7] |

| Molecular Weight | 275.11 g/mol | [7] |

| Appearance | Typically a white to off-white solid | [9] |

| Storage Conditions | Store refrigerated (-20°C to 4°C), sealed in a dry environment under an inert atmosphere. Moisture sensitive. | [10] |

Synthesis and Purification

General Synthetic Approach

The synthesis of N-protected indole-2-boronic acids typically proceeds via a halogen-metal exchange followed by borylation. A common and effective strategy involves the lithiation of a corresponding 2-bromoindole precursor.

The conceptual workflow is as follows:

-

Protection: The starting material, 6-methyl-2-bromoindole, is first protected at the nitrogen position with a BOC group using di-tert-butyl dicarbonate ((Boc)₂O).

-

Halogen-Metal Exchange: The resulting 1-BOC-6-methyl-2-bromoindole is cooled to a low temperature (typically -78°C) and treated with a strong organolithium base, such as n-butyllithium or t-butyllithium. This selectively replaces the bromine atom with lithium.[1][11]

-

Borylation: The organolithium intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate or tributyl borate.[1][11]

-

Hydrolysis: The reaction is carefully warmed and then hydrolyzed with an aqueous acid to yield the final boronic acid product.

Purification Protocol

Purifying boronic acids can be challenging due to their amphiphilic nature and tendency to form anhydrides (boroxines). A standard method involves an acid-base extraction, which leverages the acidic nature of the boronic acid moiety.[12]

Step-by-Step Purification Workflow:

-

Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Base Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.[11] Most organic impurities will remain in the organic phase.

-

Separation: Separate the aqueous layer containing the boronate salt.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 using a strong acid (e.g., 1 M or 6 M HCl). This re-protonates the boronate, causing the purified boronic acid to precipitate out of the solution.[11]

-

Product Isolation: Extract the acidified aqueous solution multiple times with a fresh organic solvent (e.g., diethyl ether).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.[11]

Chemical Reactivity and Synthetic Applications: The Suzuki-Miyaura Coupling

The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used C(sp²)-C(sp²) bond-forming reactions in organic synthesis.[1][3] It enables the coupling of the indole core to a wide variety of aryl or vinyl halides and triflates.

The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The generally accepted catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | VSNCHEM [vsnchem.com]

- 8. 6-Methyl-1H-indole-2-boronic acid, N-BOC protected | C14H18BNO4 | CID 3537674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. Indole-6-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

1-BOC-6-methylindole-2-boronic acid molecular weight

An In-depth Technical Guide to 1-BOC-6-methylindole-2-boronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic organic chemistry. We will delve into its fundamental physicochemical properties, discuss general synthetic strategies for its preparation, and provide a detailed, field-proven protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates for the synthesis of complex molecular architectures. The causality behind experimental choices is emphasized to provide actionable insights for laboratory practice.

Core Physicochemical Properties

This compound is a stable, solid organoboron compound. The tert-Butoxycarbonyl (BOC) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents while modulating the nucleophilicity of the indole ring. The boronic acid moiety at the C2 position makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈BNO₄ | [1][2] |

| Molecular Weight | 275.11 g/mol | [1] |

| CAS Number | 850568-51-3 | [1][3] |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)B(O)O | [2] |

| InChI Key | KLHBTAWDTXMJLT-UHFFFAOYSA-N | [2] |

| Appearance | Typically a solid |

Synthesis of Indolylboronic Acids: A Mechanistic Perspective

The synthesis of indolylboronic acids is a critical process, enabling the creation of these versatile reagents. While multiple routes exist, a prevalent and effective strategy involves the directed lithiation of a protected indole followed by electrophilic trapping with a borate ester.[4]

Common Synthetic Approach:

-

N-Protection: The indole nitrogen is first protected, typically with a BOC group. This step is crucial as the N-H proton is acidic and would interfere with subsequent organometallic reactions.

-

Directed Ortho-Metalation (DoM): The BOC group directs a strong base, such as n-butyllithium or tert-butyllithium, to deprotonate the C2 position of the indole ring. This regioselectivity is a cornerstone of the strategy, ensuring the boronic acid is installed at the desired position.

-

Electrophilic Quench: The resulting C2-lithiated indole is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C) to form a boronate ester intermediate.

-

Hydrolysis: Acidic workup hydrolyzes the boronate ester to yield the final indolylboronic acid.

This method provides a reliable and scalable route to specifically functionalized indoles like this compound.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Boronic acids are most renowned for their role in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6][7] This reaction is a staple in pharmaceutical and materials science for its functional group tolerance, mild conditions, and the low toxicity of its boron-containing reagents.[8][9]

The Catalytic Cycle: A Visual Guide

The mechanism of the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key stages: oxidative addition, transmetalation, and reductive elimination.[10] The base is a critical component, as it facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.

Caption: Suzuki-Miyaura Catalytic Cycle Workflow.

Experimental Protocol: Coupling with an Aryl Bromide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (e.g., 4-bromoanisole) (1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound, the aryl bromide, and the base.

-

Causality: Using a flame-dried vessel under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Catalyst Addition: Add the palladium catalyst to the flask.

-

Degassing: Seal the flask, and evacuate and backfill with inert gas three times. This process, known as degassing, removes oxygen, which can poison the catalyst.

-

Causality: Oxygen can oxidize the phosphine ligands and the palladium center, leading to a significant reduction in catalytic activity.

-

-

Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe.

-

Causality: The aqueous portion of the solvent is essential for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation. Dioxane ensures the organic reagents remain in solution.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

-

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Significance in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. Boronic acids themselves are also recognized as important pharmacophores, capable of forming reversible covalent bonds with serine proteases and other enzymes.[11][12] The compound bortezomib (Velcade®), a boronic acid-containing drug, is a prime example of their therapeutic potential in treating multiple myeloma.[11][13]

This compound combines these two powerful motifs. It serves as a versatile starting material for constructing complex molecules that can be screened for biological activity.[14][15] The ability to easily form C-C bonds via the Suzuki reaction allows medicinal chemists to rapidly generate libraries of substituted indoles, accelerating the structure-activity relationship (SAR) studies that are fundamental to modern drug discovery.[15]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis and pharmaceutical research. Its well-defined properties, accessible synthesis, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an invaluable asset. Understanding the mechanistic principles behind its application allows researchers to optimize reaction conditions, troubleshoot challenges, and ultimately harness its full potential in the creation of novel and complex molecular entities.

References

- VSNCHEM. This compound.

- ChemeGen. This compound, pinacol ester.

- ChemicalBook. This compound CAS#: 850568-51-3.

- PubChemLite. 6-methyl-1h-indole-2-boronic acid, n-boc protected (C14H18BNO4).

- PubChem. (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid.

- BOC Sciences. CAS 147621-18-9 Indole-6-boronic Acid.

- Sigma-Aldrich. N-Boc-indole-2-boronic acid.

- PubMed Central (PMC).

- PubChem. Methylboronic Acid | CH5BO2 | CID 139377.

- PubMed Central (PMC).

- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- MDPI.

- Wikipedia. Boronic acid.

- CymitQuimica. (1-Methyl-2-oxoindolin-6-yl)boronic acid.

- ChemicalBook. Indole-6-boronic acid synthesis.

- National Institutes of Health (NIH).

- X-MOL. Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool.

- Semantic Scholar. Design and discovery of boronic acid drugs.

- ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4.

- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.

- MIT Technology Licensing Office. Boron-Containing Pharmacophore.

- BLDpharm. (6-Methyl-1H-indol-2-yl)boronic acid.

- PubMed Central (PMC). Organoborane coupling reactions (Suzuki coupling).

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

Sources

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. PubChemLite - 6-methyl-1h-indole-2-boronic acid, n-boc protected (C14H18BNO4) [pubchemlite.lcsb.uni.lu]

- 3. This compound CAS#: 850568-51-3 [m.chemicalbook.com]

- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-6-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Boronic acid - Wikipedia [en.wikipedia.org]

- 12. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 13. mdpi.com [mdpi.com]

- 14. Design and discovery of boronic acid drugs. | Semantic Scholar [semanticscholar.org]

- 15. chemrxiv.org [chemrxiv.org]

A Guide to the Synthesis of 1-BOC-6-methylindole-2-boronic acid: A Keystone Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 1-BOC-6-methylindole-2-boronic acid, a valuable building block in medicinal chemistry and drug development. The strategic importance of this intermediate lies in its utility in Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of diverse molecular fragments at the 2-position of the indole scaffold. This guide will delve into the mechanistic underpinnings of the synthetic strategy, focusing on the widely employed Iridium-catalyzed C-H borylation of N-protected indoles. We will explore the rationale behind the choice of reagents and reaction conditions, providing a robust, field-proven protocol for its successful synthesis and characterization.

Introduction: The Significance of Functionalized Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] The ability to selectively functionalize the indole ring at specific positions is paramount for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Indolylboronic acids and their esters have emerged as indispensable intermediates due to their stability, low toxicity, and remarkable versatility in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2]

This compound is a particularly useful building block. The tert-butyloxycarbonyl (BOC) group on the indole nitrogen serves a dual purpose: it protects the N-H group from unwanted side reactions and plays a crucial role in directing the regioselectivity of the borylation reaction. The methyl group at the 6-position provides an additional point of substitution for tuning the electronic and steric properties of the final molecule. The boronic acid moiety at the 2-position then acts as a versatile handle for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.

Synthetic Strategy: Iridium-Catalyzed C-H Borylation

While several methods exist for the synthesis of indolylboronic acids, including traditional halogen-lithium exchange followed by quenching with a borate ester and palladium-catalyzed Miyaura borylation of haloindoles, the direct C-H activation and borylation has become a preferred route due to its atom and step economy.[1][4][5][6][7] Iridium-catalyzed C-H borylation has proven to be a powerful and reliable method for the regioselective functionalization of indoles.[8][9][10][11]

The generally accepted mechanism for iridium-catalyzed C-H borylation involves the oxidative addition of a C-H bond to an active Ir(I) or Ir(III) catalyst, followed by reductive elimination to form the C-B bond and regenerate the catalyst. The regioselectivity of this process is often governed by steric factors, with the borylation typically occurring at the least hindered C-H bond.[12] However, electronic effects and the presence of directing groups can significantly influence the outcome.[12][13]

For N-BOC protected indoles, borylation at the C2 position is electronically favored.[8] The bulky BOC group can also sterically hinder the C7 position, further promoting selectivity for the C2 position.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established principles of iridium-catalyzed C-H borylation of N-protected indoles.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-BOC-6-methylindole | Synthesis Grade (≥98%) | Commercially Available | Starting material |

| Bis(pinacolato)diboron (B₂pin₂) | High Purity (≥99%) | Commercially Available | Borylating agent |

| [Ir(OMe)(COD)]₂ | Catalyst Grade | Commercially Available | Iridium precatalyst |

| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Ligand Grade (≥98%) | Commercially Available | Ligand |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Solvent, inhibitor-free |

| n-Hexane | Anhydrous, ≥99% | Commercially Available | Solvent for purification |

| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | Drying agent |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | For workup | |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | For workup | |

| Brine | Saturated aqueous solution | For workup |

Step-by-Step Methodology

Reaction Setup:

-

In a nitrogen-filled glovebox, add 1-BOC-6-methylindole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.06 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

In a separate vial, dissolve [Ir(OMe)(COD)]₂ (0.03 equiv) in anhydrous tetrahydrofuran (THF, approximately 5 mL per mmol of starting material).

-

Add the iridium catalyst solution to the Schlenk flask containing the solids.

-

Seal the Schlenk flask, remove it from the glovebox, and connect it to a nitrogen line.

Reaction Execution:

-

Stir the reaction mixture at 80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford the pinacol ester of this compound.

-

To obtain the boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., 1 M HCl) in a suitable solvent like THF or acetone, followed by extraction and purification. However, for many applications, the more stable pinacol ester is used directly.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the Iridium-catalyzed C-H borylation of 1-BOC-6-methylindole.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Appearance of a singlet for the B-O-C-(CH₃)₂ protons of the pinacol group (~1.3 ppm). Shifts in the aromatic protons of the indole ring consistent with substitution at the C2 position. |

| ¹³C NMR | Appearance of a signal for the carbon attached to boron (C2), and signals for the pinacol carbons. |

| Mass Spec (ESI) | Observation of the molecular ion peak corresponding to the product. |

| Purity (HPLC) | ≥95% |

Conclusion and Future Perspectives

The iridium-catalyzed C-H borylation of 1-BOC-6-methylindole provides an efficient and direct route to the corresponding 2-boronic acid pinacol ester. This method offers high regioselectivity and functional group tolerance, making it a valuable tool for the synthesis of complex molecules. The resulting this compound derivative is a versatile intermediate, poised for further elaboration through Suzuki-Miyaura cross-coupling, enabling the rapid generation of libraries of novel indole-based compounds for drug discovery and development. Further research may focus on developing even more efficient and sustainable catalytic systems, potentially utilizing earth-abundant metals or photocatalytic methods.

References

- Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances. [Link][9][10]

- Urea-accelerated Iridium-catalyzed 2-Position-selective C–H Borylation of Indole Deriv

- Dispersion-controlled C6-selective C–H borylation of indoles.

- Iridium-Catalyzed C–H Borylation-Based Synthesis of Natural Indolequinones. The Journal of Organic Chemistry. [Link][12]

- Indolylboronic Acids: Preparation and Applic

- Process for the preparation of 2-substituted-7-Boryl indoles and compounds. MSU Chemistry. [Link][16]

- Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives.

- Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines.

- Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Journal of the American Chemical Society. [Link][18]

- Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Organometallics. [Link][19]

- The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines.

- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron. [Link][5]

- (PDF) Indolylboronic Acids: Preparation and Applications.

- Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Molecules. [Link][14]

- Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal. [Link][6]

- Miyaura Borylation Reaction. Organic Chemistry Portal. [Link][7]

- An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Organic Letters. [Link][8]

- Functional group directed C–H borylation. Chemical Society Reviews. [Link][13]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Functional group directed C–H borylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the NMR Spectral Analysis of 1-BOC-6-methylindole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Privileged Scaffold

1-BOC-6-methylindole-2-boronic acid is a versatile building block of significant interest in medicinal chemistry and organic synthesis. The indole core is a privileged scaffold found in numerous biologically active compounds and natural products. The presence of the boronic acid moiety at the 2-position and a methyl group at the 6-position, combined with the synthetically useful N-BOC protecting group, makes this molecule a valuable precursor for the synthesis of a diverse array of complex molecules through reactions such as the Suzuki-Miyaura cross-coupling. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound, offering insights into the structural nuances of this important synthetic intermediate.

Experimental Protocols: Best Practices for Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra for boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) and other oligomeric species, which can lead to broad signals and complex spectra. The following protocol is designed to mitigate these issues and yield clean, interpretable spectra.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical. While deuterated chloroform (CDCl₃) is common, boronic acids may exhibit limited solubility and oligomerization. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred as they can break up the oligomeric species through solvent interaction, resulting in sharper signals. For this analysis, we will consider the spectrum in CDCl₃, a common solvent for initial characterization.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Water Content: Ensure the solvent is anhydrous, as water can interact with the boronic acid.

-

Internal Standard: For quantitative NMR (qNMR), a suitable internal standard with a known concentration and a signal that does not overlap with the analyte's signals should be added.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, is generally sufficient.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 220 ppm, centered around 100 ppm.

-

Caption: A generalized workflow for acquiring NMR data.

Spectral Analysis of this compound

Due to the absence of publicly available, fully assigned experimental spectra for this compound, the following analysis is based on predicted data derived from the known spectra of N-BOC-indole-2-boronic acid and established substituent effects of a methyl group on the indole ring.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H3 | ~6.8 | s | - | 1H | The proton at the 3-position is a singlet and is shielded by the electron-donating effect of the nitrogen atom. |

| H4 | ~7.9 | d | ~8.0 | 1H | This proton is deshielded by the anisotropic effect of the fused benzene ring and couples with H5. |

| H5 | ~7.2 | d | ~8.0 | 1H | Experiences coupling with H4. The methyl group at the 6-position will have a minor shielding effect. |

| H7 | ~7.4 | s | - | 1H | The proton at the 7-position appears as a singlet due to the lack of adjacent protons for coupling. |

| B(OH)₂ | ~5.0-6.0 | br s | - | 2H | The protons of the boronic acid are acidic and often appear as a broad singlet. The chemical shift can be highly variable depending on concentration and water content. |

| 6-CH₃ | ~2.4 | s | - | 3H | The methyl group protons appear as a singlet in the aliphatic region. |

| BOC (t-butyl) | ~1.7 | s | - | 9H | The nine equivalent protons of the tert-butyl group of the BOC protecting group appear as a sharp singlet. |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C2 | ~130 | The carbon bearing the boronic acid group is significantly deshielded. The exact chemical shift is difficult to predict as the C-B bond signal can be broad or even unobserved. |

| C3 | ~110 | This carbon is shielded by the adjacent nitrogen atom. |

| C3a | ~128 | A quaternary carbon at the fusion of the two rings. |

| C4 | ~124 | Aromatic carbon deshielded by the ring current. |

| C5 | ~122 | Aromatic carbon whose chemical shift is influenced by the adjacent methyl group. |

| C6 | ~138 | The carbon bearing the methyl group is deshielded. |

| C7 | ~115 | Aromatic carbon shielded by the nitrogen atom's lone pair. |

| C7a | ~136 | Quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen. |

| 6-CH₃ | ~21 | Typical chemical shift for an aromatic methyl carbon. |

| BOC (C=O) | ~150 | The carbonyl carbon of the BOC group is highly deshielded. |

| BOC (C(CH₃)₃) | ~84 | The quaternary carbon of the tert-butyl group. |

| BOC (C(CH₃)₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

Conclusion

The structural elucidation of this compound through ¹H and ¹³C NMR spectroscopy provides a foundational understanding for its application in synthetic chemistry. The predicted spectral data, based on established principles of NMR spectroscopy and analysis of analogous structures, offers a reliable guide for researchers. The provided experimental protocols are designed to ensure the acquisition of high-quality data, which is crucial for unambiguous structural assignment and purity assessment. This technical guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating the effective utilization of this important synthetic building block.

References

- NMR Spectroscopy of Indole Derivatives: A comprehensive overview of the NMR characteristics of the indole scaffold can be found in various organic chemistry textbooks and spectroscopic resources.

- NMR Spectroscopy of Boronic Acids: For challenges and techniques related to the NMR of boronic acids, refer to specialized liter

- Substituent Effects on NMR Chemical Shifts: The principles of how substituents influence proton and carbon chemical shifts are detailed in advanced organic chemistry and NMR spectroscopy textbooks.

An In-Depth Technical Guide to the Solubility of 1-BOC-6-methylindole-2-boronic acid in Organic Solvents

Introduction

1-BOC-6-methylindole-2-boronic acid is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of indole, a core scaffold in numerous biologically active molecules, and a boronic acid, a versatile functional group for carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling), this molecule serves as a critical building block in the synthesis of complex pharmaceutical intermediates.[1] The tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen enhances its stability and modulates its reactivity during synthetic transformations.[2]

A fundamental yet often overlooked parameter in the successful application of such a reagent is its solubility in organic solvents. Proper solvent selection is paramount for reaction efficiency, purification, formulation, and ultimately, the scalability of synthetic processes. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework and detailed experimental protocols for its quantitative determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary tools to accurately assess its solubility profile.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[5] The molecular structure of this compound possesses distinct regions that contribute to its overall polarity and solubility characteristics.

Molecular Structure Analysis

Caption: Molecular structure of this compound.

-

Indole Core: The bicyclic aromatic indole ring system is largely nonpolar and hydrophobic, favoring interactions with aromatic and nonpolar solvents.[6]

-

6-Methyl Group: The methyl group attached to the indole ring further enhances the lipophilicity of the molecule.

-

Boronic Acid Group (-B(OH)₂): This is a highly polar and protic functional group capable of acting as both a hydrogen bond donor and acceptor.[7] This group promotes solubility in polar protic and aprotic solvents. However, boronic acids have a known propensity to undergo dehydration to form cyclic anhydrides (boroxines), which can be less soluble.[8]

-

N-BOC Group (-C(O)O(CH₃)₃): The tert-butyloxycarbonyl (BOC) group is sterically bulky and largely nonpolar, contributing to the overall lipophilicity of the molecule. It also electronically modifies the indole ring.

Predicted Solubility Profile

Based on the analysis of its functional groups, a qualitative prediction of the solubility of this compound in common organic solvents can be made.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These highly polar solvents are excellent hydrogen bond acceptors and can effectively solvate the boronic acid moiety.[9] |

| Acetonitrile (ACN) | Moderate | While polar, ACN is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility. | |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | These solvents can both donate and accept hydrogen bonds, facilitating the dissolution of the boronic acid group.[9] The nonpolar indole core may limit very high solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Ethers can act as hydrogen bond acceptors, interacting with the boronic acid group. Their lower polarity compared to alcohols may lead to moderate solubility. Phenylboronic acid shows high solubility in ethers.[10][11] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The overall nonpolar character of the molecule should allow for reasonable solubility in these solvents. The highest solubility for some boronic acid esters is observed in chloroform.[12] |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic nature of these solvents can engage in π-stacking interactions with the indole ring. However, their nonpolar nature will likely struggle to solvate the polar boronic acid group. |

| Nonpolar | Hexanes, Heptane | Low | As highly nonpolar solvents, hexanes are unlikely to effectively solvate the polar boronic acid functional group.[9] |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Solubility

Given the lack of readily available quantitative data, a robust experimental protocol is crucial for researchers working with this compound. The isothermal shake-flask method is considered the "gold standard" for equilibrium solubility determination due to its reliability and accuracy.[13][14]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Detailed Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

-

Sampling: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw a known volume of the supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a pre-validated HPLC method to determine the concentration. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Considerations for Accuracy and Trustworthiness

-

Purity of Compound and Solvents: Use high-purity this compound and analytical grade solvents to avoid erroneous results.[14]

-

Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.[6]

-

Equilibrium Time: Ensure sufficient equilibration time to reach a true thermodynamic equilibrium.

-

Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.[15]

-

Stability of the BOC Group: The BOC protecting group can be sensitive to acidic conditions.[16] Avoid using acidic solvents or ensure the analytical method does not induce degradation.

Data Presentation

Quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different solvents.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., DMSO | [Insert Experimental Value] | [Insert Experimental Value] |

| e.g., Methanol | [Insert Experimental Value] | [Insert Experimental Value] |

| e.g., THF | [Insert Experimental Value] | [Insert Experimental Value] |

| e.g., Dichloromethane | [Insert Experimental Value] | [Insert Experimental Value] |

| e.g., Toluene | [Insert Experimental Value] | [Insert Experimental Value] |

| e.g., Hexanes | [Insert Experimental Value] | [Insert Experimental Value] |

Note: This table is a template for presenting experimentally determined data.

Field-Proven Insights and Troubleshooting

-

Incomplete Dissolution: If the compound does not appear to dissolve even in predicted "good" solvents, consider gentle heating. However, be aware that boronic acids can dehydrate to form boroxines at elevated temperatures, which may alter solubility.[8]

-

Metastable Forms: The presence of different polymorphic forms of the solid can lead to variable solubility results. It is advisable to use a consistent batch of material for all experiments.

-

Solvent Effects on Reactions: While a solvent may provide high solubility, it may not be suitable for subsequent reactions. For example, highly polar aprotic solvents like DMSO can be difficult to remove and may interfere with certain catalytic processes.

-

Pinacol Ester as an Alternative: If solubility in nonpolar solvents is a significant issue, consider using the corresponding pinacol ester of this compound. Boronic acid esters generally exhibit enhanced solubility in organic solvents compared to the free acids.[12][17]

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences its application in synthetic chemistry. While a comprehensive public database of its quantitative solubility is not yet available, a predictive framework based on the "like dissolves like" principle and an analysis of its functional groups can guide solvent selection. This guide provides a detailed, reliable experimental protocol based on the isothermal shake-flask method to enable researchers to accurately determine these values. By understanding the interplay between the molecular structure of this compound and the properties of various organic solvents, scientists can optimize their experimental conditions, leading to improved reaction outcomes and more efficient drug discovery and development processes.

References

- Khan Academy. (n.d.). Solubility of organic compounds. [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2022). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 3(1), 1-5. [Link]

- Solubility of Things. (n.d.). Indole. [Link]

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 236-259. [Link]

- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

- Miller, D. D., & Stella, V. J. (2005).

- CRO SPLENDID LAB. (n.d.). This compound, pinacol ester. [Link]

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Zhang, C., et al. (2019). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.

- Kaushik, N., Kaushik, N., & Sharma, P. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(15), 5727. [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of investigated compounds in water.

- Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. [Link]

- The Fountain Magazine. (n.d.). Like Dissolves Like. [Link]

- Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. [Link]

- Quora. (2016). What is the meaning of the "like dissolve like" rule in chemistry?. [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

- Fisher Scientific. (n.d.). 1-Boc-6-cyanoindole-2-boronic acid, 96% 250 mg. [Link]

- PubChem. (n.d.). 7-Fluoro-1H-indole-2-boronic acid, N-BOC protected. [Link]

- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.

- Cenmed. (n.d.). 1-Boc-6-methylindole-3-boronic acid pinacol ester (C007B-512476). [Link]

- Mkhalid, I. A. I., et al. (2010). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. The Journal of Organic Chemistry, 75(7), 2255-2267. [Link]

- PubChem. (n.d.). (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid. [Link]

- Molbase. (n.d.). N-Boc-indole-2-boronic acid. [Link]

- Wikipedia. (n.d.). Boronic acid. [Link]

- Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 1-BOC-6-methylindole-2-boronic acid

Introduction

1-BOC-6-methylindole-2-boronic acid is a pivotal building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility allows for the construction of complex molecular architectures integral to the development of novel pharmaceuticals and agrochemicals. However, the inherent reactivity of the boronic acid functional group, coupled with the specific characteristics of the protected indole scaffold, presents significant challenges to its long-term stability. The integrity of this reagent is paramount; its degradation can lead to inconsistent reaction yields, the formation of complex impurities, and ultimately, the failure of synthetic campaigns.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. By elucidating the primary degradation pathways and providing field-proven storage and handling protocols, this document serves as an essential resource for ensuring the reliability and reproducibility of experiments utilizing this versatile compound.

Core Stability Challenges: Understanding Degradation Pathways

The stability of this compound is primarily threatened by three distinct chemical processes: protodeboronation, oxidation, and the formation of boroxine anhydrides. An additional consideration is the stability of the tert-butyloxycarbonyl (BOC) protecting group. A thorough understanding of these pathways is the foundation for developing effective preservation strategies.

Protodeboronation: The Prevalent Side Reaction

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid moiety with a hydrogen atom.[1] This process, which converts the starting material into 1-BOC-6-methylindole, is a well-documented and often problematic side reaction for many heteroaromatic boronic acids.[1][2] The reaction is highly dependent on factors such as pH, solvent, and temperature.[1] For indole-2-boronic acids, the electron-rich nature of the indole ring can facilitate this undesired reaction.

The mechanism, particularly in aqueous or protic media, can be accelerated under both acidic and basic conditions.[3] Under basic conditions, the formation of the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻) is proposed to precede the cleavage of the C-B bond.

Caption: General schematic of protodeboronation.

Oxidative Deboronation: The Threat of Air Exposure

Boronic acids are susceptible to oxidation, a process that cleaves the C-B bond to yield the corresponding alcohol (in this case, a hydroxyl-indole derivative) and boric acid.[4] This degradation is often mediated by atmospheric oxygen or other oxidizing agents and reactive oxygen species (ROS).[4][5] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-migration of the indole group from boron to oxygen.[4] The resulting boronate ester is then rapidly hydrolyzed.[4][6] This pathway is a significant concern during storage and handling, especially if the compound is not kept under an inert atmosphere.

Caption: Reversible formation of boroxines.

BOC Group Instability

Separate from the boronic acid chemistry, the BOC (tert-butyloxycarbonyl) protecting group is notoriously labile under acidic conditions. Exposure to even trace amounts of acid during storage, handling, or in solution can lead to its cleavage, yielding 6-methylindole-2-boronic acid. This deprotection can complicate subsequent reactions and purification steps.

Recommended Storage and Handling Protocols

A multi-faceted approach to storage and handling is required to mitigate the degradation pathways described above. The core principle is to rigorously control the compound's environment.

Long-Term Storage Conditions

For optimal shelf-life, this compound should be stored under conditions that minimize thermal energy and exposure to atmospheric components.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C | Reduces the rate of all chemical degradation pathways, including oxidation and protodeboronation. Significantly slows the gradual decomposition that can occur even at room temperature. [7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative deboronation by displacing atmospheric oxygen. [8]Argon is preferred due to its higher density, which provides a better blanket. |

| Light | Dark (Amber Vial/Opaque Container) | Protects against potential photochemically-induced degradation pathways. |

| Humidity | Dry (Anhydrous Conditions) | Minimizes available water, which is a reactant in both protodeboronation and hydrolysis of the boroxine form. [7] |

Experimental Workflow: Handling and Solution Preparation

The following protocol outlines the best practices for handling the solid reagent and preparing solutions to maintain its integrity.

Caption: Step-by-step handling procedure.

Causality Behind the Protocol:

-

Step 1 (Equilibration): Allowing the sealed container to warm to room temperature before opening is critical. Opening a cold vial immediately causes atmospheric moisture to condense on the cold solid, introducing water and accelerating degradation.

-

Step 2 (Inert Atmosphere): This is the most effective way to prevent oxidation during weighing and dissolution.

-

Step 4 (Solvent Choice): Aprotic solvents are recommended for stock solutions as they lack the acidic protons that drive protodeboronation. Solutions in protic solvents (e.g., methanol, water) are generally less stable and should be prepared fresh and used immediately.

Assessing Compound Integrity: A Multi-Modal Approach

Regularly verifying the purity of this compound, especially from older stock, is essential for troubleshooting and ensuring reproducible results.

Analytical Techniques for Purity Assessment

A combination of analytical methods provides the most complete picture of the compound's integrity.

| Technique | Principle | Advantages | Limitations |

| ¹H NMR | Nuclear Magnetic Resonance | Provides clear structural information. Can readily identify and quantify the protodeboronated impurity and the boroxine trimer. [9]qNMR can determine absolute purity. | Lower sensitivity compared to chromatographic methods for trace impurities. |

| HPLC-UV/MS | Chromatographic Separation | High resolution and sensitivity for quantifying non-volatile impurities. [10][11]MS detection confirms identity of degradants. | The compound can be unstable on-column, potentially hydrolyzing or degrading during analysis, which requires careful method development. [12] |

| GC-MS | Gas Chromatography | High sensitivity for volatile impurities. | The boronic acid itself is non-volatile and requires derivatization (e.g., silylation) prior to analysis, adding a step and potential for artifacts. [10] |

Experimental Protocol: Purity Assessment by ¹H NMR

This protocol provides a rapid and effective method to check for the two most common degradation products: the protodeboronated indole and the boroxine.

Objective: To determine the relative percentage of the monomeric boronic acid, its boroxine, and the protodeboronated byproduct.

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of anhydrous deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically visible as a broad singlet.

-

Analysis: Acquire a standard ¹H NMR spectrum.

-

Data Interpretation:

-

Identify Key Signals: Locate the distinct aromatic protons of the desired product, the protodeboronated species (1-BOC-6-methylindole), and the boroxine. The aromatic signals for the boroxine are often shifted slightly downfield compared to the monomer. [9] * Integration: Carefully integrate a well-resolved signal for each species.

-

Calculate Purity: The molar ratio can be estimated by comparing the integrals of the unique signals corresponding to each compound.

-

Conclusion

The chemical stability of this compound is not absolute. It is a dynamic interplay of its inherent reactivity and its environmental conditions. The primary degradation routes—protodeboronation, oxidation, and boroxine formation—can be effectively managed through disciplined laboratory practice. By implementing the recommended storage protocols of low temperature, inert atmosphere, and protection from light and moisture, researchers can significantly extend the shelf-life and preserve the integrity of this valuable reagent. Furthermore, routine analytical verification, particularly via ¹H NMR, provides a crucial quality control checkpoint, ensuring that the starting material for any synthetic endeavor is of the highest possible purity. Adherence to these guidelines will foster more reliable, reproducible, and successful scientific outcomes.

References

- Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]

- Song, C., et al. (2016). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Advances. [Link]

- Roberts, D. D., et al. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society. [Link]

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- American Elements. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?[Link]

- Wikipedia. (n.d.). Boronic acid. [Link]

- Cravotto, G., et al. (2019).

- Suginome, M. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]

- Wikipedia. (n.d.).

- Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.

- Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

- U.S. Borax. (n.d.).

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

- Watson, A. J. B., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

- Watson, A. J. B., et al. (2022). Protodeboronation of (Hetero)

- Frontier Specialty Chemicals. (n.d.). Organoborons. [Link]